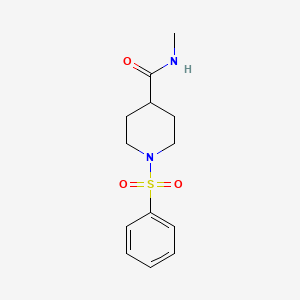![molecular formula C14H13Cl2N3O B6635933 N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide, commonly known as DCP-TA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCP-TA is a heterocyclic compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DCP-TA is not fully understood. However, it is believed to work by targeting the DNA of cancer cells and inducing cell death. DCP-TA has been shown to bind to the minor groove of DNA and disrupt the DNA helix structure. This leads to the inhibition of DNA replication and transcription, ultimately leading to cell death. DCP-TA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
DCP-TA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models. DCP-TA has been shown to bind to the minor groove of DNA and disrupt the DNA helix structure. This leads to the inhibition of DNA replication and transcription, ultimately leading to cell death. DCP-TA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
DCP-TA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. DCP-TA has also been shown to improve cognitive function and reduce neuroinflammation in animal models. However, there are some limitations to using DCP-TA in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DCP-TA. One area of research is in the development of new cancer treatments. DCP-TA has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer drugs. Another area of research is in the treatment of neurological disorders. DCP-TA has been shown to improve cognitive function and reduce neuroinflammation in animal models, and further research could lead to the development of new treatments for Alzheimer's disease and Parkinson's disease. Finally, there is potential for DCP-TA to be used in other areas of research, such as in the development of new materials or as a tool for studying DNA structure and function.
Conclusion
In conclusion, DCP-TA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods, and has been studied extensively for its potential applications in cancer treatment and the treatment of neurological disorders. DCP-TA works by targeting the DNA of cancer cells and inducing cell death, and has several biochemical and physiological effects. While there are some limitations to using DCP-TA in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
DCP-TA can be synthesized using different methods. One of the commonly used methods is the reaction of 3,4-dichloroaniline and 2-aminopyridine with dimethylformamide as the solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. Other methods include the reaction of 3,4-dichlorobenzaldehyde with 2-aminopyridine in the presence of a base, and the reaction of 2-chloro-3,4-difluoroaniline with 2-aminopyridine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
DCP-TA has been studied extensively for its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. DCP-TA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting the DNA of cancer cells and inducing cell death. DCP-TA has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c15-12-2-1-10(6-13(12)16)18-14(20)9-3-4-19-8-17-7-11(19)5-9/h1-2,6-9H,3-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIVOTLMGXSBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CC1C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)

![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)

![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)